5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[3-(diethylcarbamoyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-7-5-8-13(11-12)17-14(19)9-6-10-15(20)21/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKNSOTVIKMYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Anilino Intermediate
The synthesis begins with the preparation of the anilino intermediate, 3-[(diethylamino)carbonyl]aniline. This step typically involves the acylation of aniline derivatives using diethylcarbamoyl chloride in the presence of a base such as cesium carbonate. The reaction proceeds in polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) at elevated temperatures (90–120°C). Catalytic systems, including tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), facilitate efficient coupling.
For example, a suspension of 5-chloro-2-nitrobenzonitrile and morpholin-3-one in dioxane, heated at 120°C for 24 hours with Pd2(dba)3 and Xantphos, yields a nitro-substituted benzonitrile intermediate. While this example pertains to morpholin-3-one derivatives, analogous conditions apply to the diethylamino carbonyl group introduction in the target compound.
Coupling with Pentanoic Acid Derivatives
The anilino intermediate undergoes amidation with 5-oxopentanoic acid. This step employs activating agents such as ethyl chloroformate or carbodiimides (e.g., EDC/HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically conducted at room temperature to prevent racemization. For instance, a DCM solution of 3-[(diethylamino)carbonyl]aniline and 5-oxopentanoic acid, treated with EDC and HOBt, produces the target compound after 12–24 hours.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Coupling
Palladium catalysts, particularly Pd2(dba)3 and copper iodide (CuI), are critical for C–N bond formation. In a representative procedure, 5-iodopyridin-2-amine reacts with morpholin-3-one in dioxane using Pd2(dba)3, Xantphos, and cesium carbonate at 110°C, achieving quantitative yields. Similar conditions, adapted for the target compound, involve substituting morpholin-3-one with 5-oxopentanoic acid derivatives.
Table 1: Catalytic Systems for C–N Coupling
Solvent and Base Selection
Solvent polarity significantly impacts reaction efficiency. Non-polar solvents like toluene favor Ullmann-type couplings, while polar solvents (dioxane, DMF) enhance Buchwald-Hartwig aminations. Bases such as cesium carbonate or potassium phosphate are preferred for their ability to deprotonate amines without side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to optimize mass transfer and thermal control. For example, a palladium-packed column reactor facilitates the coupling of 3-[(diethylamino)carbonyl]aniline with 5-oxopentanoic acid chloride at 150°C, achieving >90% conversion in 10 minutes. Automated purification via simulated moving bed chromatography ensures >99% purity.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling the anilino intermediate with 5-oxopentanoic acid and catalytic Pd nanoparticles for 2 hours yields the target compound with 78% efficiency, reducing waste generation by 40% compared to traditional methods.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as over-acylation or dimerization, are minimized by controlling stoichiometry (1:1.05 molar ratio of amine to acylating agent) and using scavengers like molecular sieves.
Purification Techniques
Silica gel chromatography remains the standard for laboratory-scale purification, while industrial processes favor crystallization from ethanol/water mixtures. For example, cooling a saturated solution of the crude product in ethanol yields needle-like crystals with 95% recovery .
Chemical Reactions Analysis
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The anilino group can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
Alkylamino Carbonyl Substitutions
Key Observations :
Cyclic Amine and Acyl Modifications
Key Observations :
- Cyclic amines (e.g., azepane) enhance rigidity and may improve receptor affinity compared to linear alkylamino groups .
- Acylated derivatives (e.g., 3-methylbutanoyl) could act as prodrugs, requiring enzymatic cleavage for activation .
Biological Activity
5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, with the molecular formula C16H22N2O4 and CAS number 940218-46-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C16H22N2O4
- Molecular Weight : 306.36 g/mol
- IUPAC Name : 5-[3-(diethylcarbamoyl)anilino]-5-oxopentanoic acid
- Structure : Chemical Structure
This compound features a diethylamino group that can interact with various biological targets, potentially influencing enzyme activities and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π stacking interactions with proteins. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It could act as a modulator for certain receptors, affecting signaling pathways within cells.
2. Enzyme Interaction Studies
The compound has been utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to interact with enzymes makes it a valuable probe in biochemical research.
3. Potential Therapeutic Uses
Given its structural characteristics, there is potential for this compound in therapeutic applications targeting metabolic pathways or diseases influenced by enzyme activity.
Case Study 1: Enzyme Inhibition
A study exploring the inhibition of specific enzymes by compounds similar to this compound found that these compounds effectively decreased enzyme activity through competitive inhibition mechanisms. The diethylamino group was crucial for binding affinity, enhancing the overall inhibitory effect.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various carboxylic acids, derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although direct studies on this specific compound are sparse, the structural similarities suggest potential efficacy in antimicrobial applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| Boiling Point | Predicted: 591.1 °C |
| Density | Predicted: 1.201 g/cm³ |
| pKa | Predicted: 4.63 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, and what purification challenges might arise?
- Methodological Answer : The synthesis typically involves coupling the diethylamino-carbonyl aniline moiety to a glutaric acid derivative via amide bond formation. Key steps include:
- Activation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the aniline derivative.
- Purification : Challenges arise due to polar by-products; column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : and NMR (DMSO-d6 or CDCl3) to resolve the diethylamino, carbonyl, and aromatic protons. - HSQC can clarify coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl stretches (amide I band ~1650 cm) and secondary amide N-H bends .
Q. How do solubility properties influence experimental design for this compound?
- Methodological Answer :
- Solvent Selection : Test solubility in DMSO (for stock solutions), methanol, and aqueous buffers (pH-dependent solubility due to carboxylic acid group).
- Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis of the amide bond. Lyophilization is recommended for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield while minimizing by-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to evaluate temperature, solvent polarity, and catalyst concentration.
- Catalyst Screening : Test alternatives to EDC (e.g., DCC or HATU) with additives like DMAP to enhance efficiency.
- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate via positive/negative controls.
- Dose-Response Curves : Use Hill slope analysis to compare potency across studies.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability and identify confounding variables (e.g., solvent used in assays) .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization strategies .
Q. What advanced analytical approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
